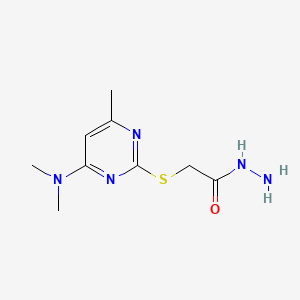
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide is a chemical compound with the molecular formula C8H13N5O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethylamino and methyl groups, and a thioacetic acid hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide typically involves the reaction of 4-(dimethylamino)-6-methyl-2-pyrimidinethiol with acetic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.
科学的研究の応用
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino substitution, used as a nucleophilic catalyst in organic synthesis.
Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, hydrazide: A closely related compound with similar structure and properties.
Uniqueness
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioacetic acid hydrazide moieties makes it a versatile compound for various research applications.
特性
CAS番号 |
77940-23-9 |
|---|---|
分子式 |
C9H15N5OS |
分子量 |
241.32 g/mol |
IUPAC名 |
2-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C9H15N5OS/c1-6-4-7(14(2)3)12-9(11-6)16-5-8(15)13-10/h4H,5,10H2,1-3H3,(H,13,15) |
InChIキー |
PTHGEWDXMWULBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)


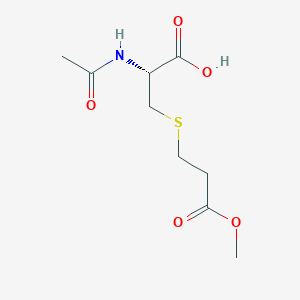
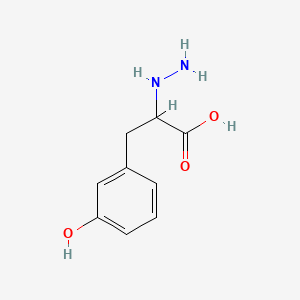

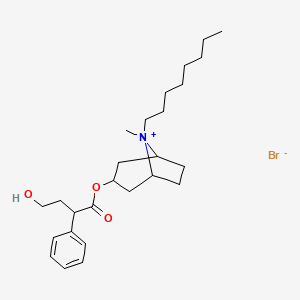
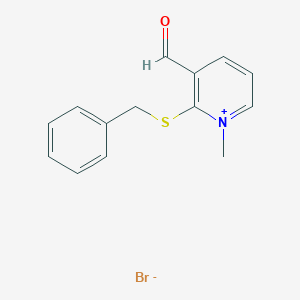
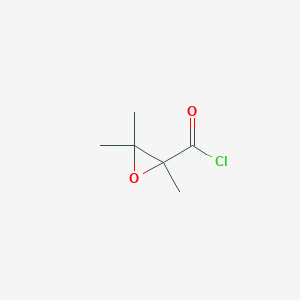
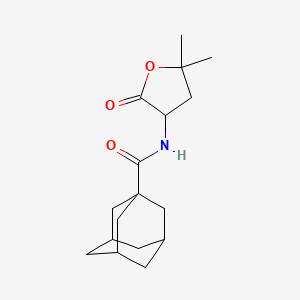
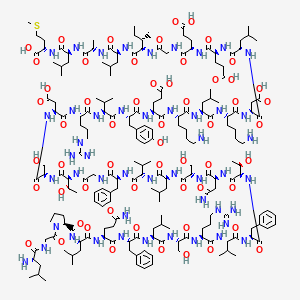
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)


